5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
Overview
Description
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is an important organic intermediate used to synthesize substituted pyrrole products . It is a solid substance with a molecular weight of 167.16 . It is mainly used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is represented by the empirical formula C8H9NO3 . The InChI code for this compound is 1S/C8H9NO3/c1-4-6 (3-10)9-5 (2)7 (4)8 (11)12/h3,9H,1-2H3, (H,11,12) .Chemical Reactions Analysis
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is useful for the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which possess in vitro activity against selected cancer cell lines .Physical And Chemical Properties Analysis
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications
Antimicrobial Applications
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives have shown promise in antimicrobial applications. Studies have demonstrated the synthesis of novel derivatives, specifically targeting their antimicrobial efficacy. For instance, a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and found to possess significant antibacterial and antifungal activity, attributed to the heterocyclic ring structure (Hublikar et al., 2019).
Spectroscopy and Molecular Structure
The compound and its derivatives have been a subject of study in molecular structure analysis and spectroscopy. Investigations into ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into its molecular structure, spectral analyses, and quantum chemical calculations (Singh et al., 2013).
Chemical Synthesis and Derivative Studies
The synthesis of various derivatives of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has been explored extensively, leading to the development of compounds with potential pharmacological interest. For example, the synthesis of 5-pyrrolemethine-thiobarbituric derivatives revealed a range of new compounds, indicating a broad scope for chemical synthesis and exploration in this area (Bijev & Prodanova, 2004).
Tagging and Labeling in Amino Acids
The compound has been used in the development of N-derivatised tags for amino acids, showcasing its utility in biochemical tagging and labeling. This application was demonstrated through the synthesis of a red pyrrolizin-3-one tag from an amino acid reacted with 5-formyl-1H-pyrrole-2-carboxylic acid (Abell et al., 2002).
Antitumor Activity
Research has also indicated the potential of derivatives of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in antitumor applications. A study synthesized 3-pyrrole substituted 1-(5-formyl-2-furanylmethyl) indolin-2-one derivatives, revealing potent antitumor activities, surpassing those of certain existing treatments (Dong et al., 2008).
Safety And Hazards
This compound is classified as non-combustible . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-6(3-10)9-5(2)7(4)8(11)12/h3,9H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHQDVIAISDPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454191 | |
Record name | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | |
CAS RN |
253870-02-9 | |
Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253870-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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